

Sutidiazine: A Technical Whitepaper on a Novel Triaminopyrimidine Antimalarial

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutidiazine (also known as ZY-19489, MMV253, and AZ13721412) is a clinical-stage antimalarial compound belonging to the novel triaminopyrimidine (TAP) class.[1][2] Identified through phenotypic screening against Plasmodium falciparum, **Sutidiazine** exhibits potent activity against asexual blood stages of the parasite.[3][4] Its mechanism of action is linked to the inhibition of the parasite's V-type proton ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis.[3][5] This document provides a comprehensive technical overview of **Sutidiazine**, including its biochemical properties, synthesis, mechanism of action, and pre-clinical and clinical data, intended to inform further research and development efforts.

Compound Profile

Sutidiazine is a synthetic organic compound with the following key characteristics.



Property	Value	Source
IUPAC Name	2-N-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridinyl)-5-[(3R)-3,4-dimethylpiperazin-1-yl]-4-N-(1,5-dimethylpyrazol-3-yl)pyrimidine-2,4-diamine	[6]
Molecular Formula	C24H32FN9	[6]
Molecular Weight	465.57 g/mol	[7]
CAS Number	1821293-40-6	[6]
Compound Class	Triaminopyrimidine (TAP)	[1][2]

In Vitro and In Vivo Efficacy

Sutidiazine has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as efficacy in a murine malaria model.

Table 2.1: In Vitro Activity of **Sutidiazine** against Plasmodium falciparum

Strain	IC50 (nM)	Assay Type	Source
P. falciparum (sexual blood stage)	9	Not Specified	[8]
P. falciparum 3D7 (chloroquine- sensitive)	Not specified, but active	SYBR Green I	[9]
P. falciparum Dd2 (chloroquine-resistant)	Not specified, but active	SYBR Green I	[9]

Table 2.2: In Vivo Efficacy of **Sutidiazine** in a Murine Malaria Model



Model	Parameter	Value	Source
P. berghei infected mouse	ED99	<30 mg/kg	[3][8]

Pharmacokinetics

A first-in-human, randomized, placebo-controlled, double-blind, single ascending dose study has provided initial pharmacokinetic data for **Sutidiazine** in healthy volunteers.[4][10]

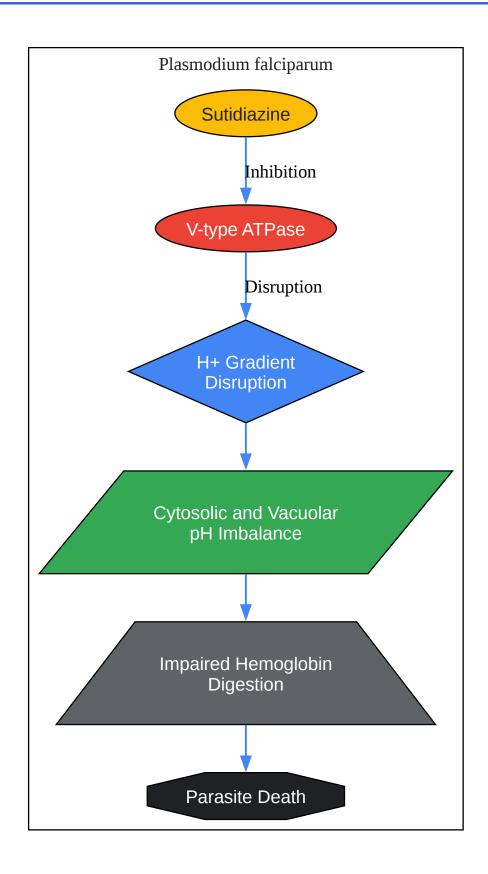
Table 3.1: Human Pharmacokinetic Parameters of **Sutidiazine** (ZY-19489)

Parameter	Value	Conditions	Source
Time to Maximum Plasma Concentration (Tmax)	5-9 hours	Single ascending dose	[4]
Elimination Half-life (t1/2)	50-97 hours	Single ascending dose	[4]
Predicted Human Half-life	36 hours	-	[3]
Parasite Clearance Half-life	6.6 - 7.1 hours	Volunteer infection study (200-900 mg doses)	[10]

Mechanism of Action

Whole-genome sequencing of resistant P. falciparum mutants has implicated the vacuolar ATP synthase (V-type ATPase) as a primary target of **Sutidiazine**.[3] Inhibition of this proton pump disrupts pH homeostasis within the parasite, leading to its death.[5][11]





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Proposed mechanism of action for **Sutidiazine**.



Synthesis

The synthesis of **Sutidiazine** has been described as a multi-step process. A generalized synthetic workflow is outlined below.



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References

- 1. researchgate.net [researchgate.net]
- 2. mmv.org [mmv.org]
- 3. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study | Medicines for Malaria Venture [mmv.org]
- 5. Functionality of the V-type ATPase during asexual growth and development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]



- 8. ZY-19489 | Antimalarial | Probechem Biochemicals [probechem.com]
- 9. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
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